S-(1,2-Dichlorovinyl)homocysteine

Description

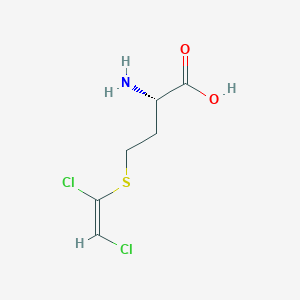

Structure

2D Structure

3D Structure

Properties

CAS No. |

102916-85-8 |

|---|---|

Molecular Formula |

C28H19FN4O8 |

Molecular Weight |

230.11 g/mol |

IUPAC Name |

(2S)-2-amino-4-[(E)-1,2-dichloroethenyl]sulfanylbutanoic acid |

InChI |

InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3-/t4-/m0/s1 |

InChI Key |

FLDHIRRXGKLJDM-BNWFAOCJSA-N |

SMILES |

C(CSC(=CCl)Cl)C(C(=O)O)N |

Isomeric SMILES |

C(CS/C(=C\Cl)/Cl)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CSC(=CCl)Cl)C(C(=O)O)N |

Synonyms |

DCVHC S-(1,2-dichlorovinyl)homocysteine |

Origin of Product |

United States |

Biochemical Synthesis and Production Methodologies of S 1,2 Dichlorovinyl Homocysteine

Established Synthetic Pathways for S-(1,2-Dichlorovinyl)homocysteine

The chemical synthesis of this compound (DCVHC) is not as extensively documented as its cysteine analogue, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). However, established methods for the synthesis of DCVC provide a clear and analogous pathway for the preparation of DCVHC. The foundational method for the synthesis of S-(1,2-dichlorovinyl)-L-cysteine was reported by McKinney et al. in 1959, and this approach can be adapted by substituting L-homocysteine for L-cysteine.

The primary synthetic route involves the reaction of a suitable homocysteine precursor with dichloroacetylene (B1204652). Dichloroacetylene is a highly reactive and toxic gas, necessitating careful handling and specialized equipment for its generation and use in a controlled laboratory setting.

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound is crucial for studying its biological activities, as different isomers can exhibit varying toxicological profiles. Stereoselectivity in the synthesis is typically achieved by starting with a stereochemically pure precursor, namely L-homocysteine or D-homocysteine. The addition of the thiol group of homocysteine to the triple bond of dichloroacetylene can result in the formation of both (E) and (Z) isomers. The control of this stereochemistry can be influenced by the reaction conditions.

Precursor Compounds and Reaction Conditions

The key precursors for the synthesis of this compound are a homocysteine source and a source of the dichlorovinyl group, typically dichloroacetylene.

Precursor Compounds:

| Precursor Compound | Role in Synthesis |

| L-Homocysteine | Provides the amino acid backbone and the nucleophilic thiol group. |

| Dichloroacetylene | Provides the electrophilic 1,2-dichlorovinyl moiety. |

| Sodium Metal | Often used in liquid ammonia (B1221849) to generate the sodium salt of homocysteine, enhancing its nucleophilicity. |

| Liquid Ammonia | A common solvent for the reaction, allowing for low-temperature conditions. |

Reaction Conditions:

The reaction is typically carried out under anhydrous conditions at low temperatures, often in a solvent such as liquid ammonia. The homocysteine is first deprotonated with a strong base, like sodium metal, to form the more reactive thiolate anion. Dichloroacetylene is then bubbled through this solution, leading to a nucleophilic addition of the thiolate to the acetylene. The reaction mixture is then carefully quenched, and the product is isolated and purified.

Table 1: Representative Reaction Parameters for the Synthesis of S-(1,2-Dichlorovinyl)amino acids

| Parameter | Condition |

| Solvent | Liquid Ammonia |

| Base | Sodium Metal |

| Temperature | -78 °C to -33 °C |

| Reactants | L-Homocysteine, Dichloroacetylene |

| Work-up | Quenching with a proton source (e.g., ammonium (B1175870) chloride), followed by purification. |

Biosynthesis and Formation in Biological Systems

This compound is not a naturally occurring compound in most organisms. Its formation in biological systems is primarily the result of the metabolism of the industrial solvent trichloroethylene (B50587) (TCE). The biosynthetic pathway is analogous to that of the well-studied nephrotoxin S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

The initial step in the bioactivation of trichloroethylene is its conjugation with the endogenous tripeptide glutathione (B108866) (GSH), a reaction catalyzed by the enzyme glutathione S-transferase (GST). This reaction forms S-(1,2-dichlorovinyl)glutathione (DCVG).

Subsequently, DCVG is sequentially metabolized by two enzymes primarily located on the cell surface:

γ-Glutamyltransferase (GGT): This enzyme removes the glutamate (B1630785) residue from DCVG, yielding S-(1,2-dichlorovinyl)-γ-glutamylcysteine.

Dipeptidase: This enzyme then cleaves the glycine (B1666218) residue, resulting in the formation of S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

While the direct conjugation of trichloroethylene with homocysteine is not considered a primary metabolic pathway, the formation of this compound can be hypothesized to occur through the action of pyridoxal (B1214274) phosphate-dependent enzymes. The bioactivation of DCVHC is known to be potentiated by the presence of alpha-ketobutyrate, indicating the involvement of such enzymes rsc.org.

One of the key enzymes in the further metabolism of cysteine S-conjugates is cysteine S-conjugate β-lyase. This enzyme catalyzes a β-elimination reaction, cleaving the C-S bond and producing a reactive thiol, ammonia, and pyruvate (B1213749). It is plausible that this compound could also serve as a substrate for this or similar lyases, leading to the formation of a reactive dichlorovinyl-containing thiol, which is believed to be the ultimate toxic species.

Table 2: Key Enzymes in the Bioactivation of Trichloroethylene Metabolites

| Enzyme | Function |

| Glutathione S-transferase (GST) | Catalyzes the initial conjugation of trichloroethylene with glutathione. |

| γ-Glutamyltransferase (GGT) | Removes the glutamate residue from the glutathione conjugate. |

| Dipeptidase | Removes the glycine residue from the cysteinyl-glycine conjugate. |

| Cysteine S-conjugate β-lyase | Cleaves the C-S bond of cysteine conjugates, leading to the formation of reactive thiols. |

| Pyridoxal phosphate-dependent enzymes | Implicated in the bioactivation of this compound. |

Metabolic Pathways and Biotransformation of S 1,2 Dichlorovinyl Homocysteine

Enzymatic Bioactivation Mechanisms

The bioactivation of S-(1,2-Dichlorovinyl)homocysteine is predominantly an enzymatic process that initiates its conversion into toxic metabolites. Several enzymatic pathways contribute to this transformation, with pyridoxal (B1214274) phosphate-dependent enzymes playing a central role.

Role of Pyridoxal Phosphate-Dependent Enzymes

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are crucial in the metabolism of amino acids and are key to the bioactivation of DCVHC. nih.govresearchgate.net These enzymes utilize PLP as a cofactor to catalyze a variety of reactions, including transamination, decarboxylation, and elimination reactions. nih.govresearchgate.net In the context of DCVHC, their primary role is to facilitate cleavage of the carbon-sulfur bond, a critical step in the formation of reactive species. The cytotoxicity of DCVHC can be potentiated by the addition of α-ketobutyrate, further indicating the involvement of PLP-dependent enzymes in its bioactivation.

Two key pyridoxal phosphate-dependent enzymes implicated in the bioactivation of DCVHC are cystathionine (B15957) γ-lyase (CGL) and cysteine conjugate β-lyase (CCBL).

Cystathionine γ-Lyase (CGL) , also known as cystathionase, is a versatile enzyme in the transsulfuration pathway, responsible for the conversion of cystathionine to cysteine. nih.govwikipedia.org CGL can also act on other substrates, including homocysteine and its S-conjugates like DCVHC. nih.gov The enzyme catalyzes α,γ-elimination reactions, which in the case of DCVHC, would lead to the cleavage of the C-S bond, producing a reactive thiol and α-ketobutyrate. wikipedia.orgnih.gov

Cysteine Conjugate β-Lyase (CCBL) catalyzes the β-elimination of cysteine S-conjugates, yielding pyruvate (B1213749), ammonia (B1221849), and a reactive thiol. nih.govwikipedia.org While DCVHC is a homocysteine conjugate, studies on the analogous cysteine conjugate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), have shown that CCBL is a primary enzyme in its bioactivation. It is suggested that CCBL can also metabolize DCVHC, contributing to its toxicity.

The enzymatic action of both CGL and CCBL on DCVHC ultimately results in the release of a reactive sulfur-containing fragment, which is a key event in its toxic mechanism.

The role of PLP-dependent enzymes in DCVHC bioactivation is further substantiated by inhibition studies. Two well-characterized inhibitors, DL-propargylglycine and aminooxyacetic acid, have been shown to protect against DCVHC-induced toxicity. nih.gov

DL-Propargylglycine (PPG) is a mechanism-based inactivator of cystathionine γ-lyase. semanticscholar.orgnih.govnih.gov It acts by binding to the active site of the enzyme, leading to its irreversible inhibition. semanticscholar.orgnih.gov By inhibiting CGL, PPG effectively blocks the metabolic activation of DCVHC, thereby reducing its cytotoxicity. nih.govnih.govnih.gov

Aminooxyacetic Acid (AOAA) is a broader inhibitor of pyridoxal phosphate-dependent enzymes. nih.govresearchgate.netresearchgate.net It reacts with the PLP cofactor to form a stable oxime, rendering the enzyme inactive. researchgate.net Its ability to prevent DCVHC-induced toxicity provides strong evidence for the general involvement of PLP-dependent enzymes in the bioactivation cascade. nih.gov

Table 1: Inhibitors of this compound Bioactivation

| Inhibitor | Target Enzyme(s) | Mechanism of Action | Effect on DCVHC Bioactivation |

|---|---|---|---|

| DL-Propargylglycine (PPG) | Cystathionine γ-Lyase (CGL) | Irreversible, mechanism-based inactivation of the enzyme. semanticscholar.org | Reduces the formation of toxic metabolites from DCVHC. nih.gov |

| Aminooxyacetic Acid (AOAA) | Pyridoxal Phosphate-Dependent Enzymes | Forms a stable oxime with the pyridoxal phosphate cofactor, inactivating the enzyme. researchgate.net | Prevents the overall bioactivation of DCVHC by inhibiting a broad range of PLP-dependent enzymes. nih.gov |

Deamination Pathways

Deamination, the removal of an amine group, is another significant step in the biotransformation of DCVHC. This process is often catalyzed by amino acid oxidases or transaminases, which are also PLP-dependent enzymes. The deamination of DCVHC leads to the formation of its corresponding α-keto acid, S-(1,2-dichlorovinyl)-2-oxo-4-mercaptobutanoic acid. This enzymatic deamination is a crucial prerequisite for subsequent nonenzymatic reactions that generate highly reactive species. nih.gov

Nonenzymatic β-Elimination Reactions

Following the enzymatic formation of the α-keto acid of DCVHC, a nonenzymatic β-elimination reaction can occur. This spontaneous chemical reaction is a key step in the generation of some of the most reactive and toxic metabolites of DCVHC. The α-keto acid undergoes a retro-Michael elimination, leading to the formation of two reactive intermediates. nih.gov

Formation of Reactive Intermediates

The metabolic activation of this compound culminates in the formation of several highly reactive chemical species. These intermediates are responsible for the cellular damage and toxicity associated with DCVHC exposure.

The bioactivation mechanism for DCVHC involves enzymatic deamination followed by a nonenzymatic β-elimination. nih.gov This sequence of reactions produces two primary reactive intermediates: S-(1,2-dichlorovinyl)thiol and 2-keto-3-butenoic acid . nih.gov

Furthermore, the initial enzymatic cleavage of the carbon-sulfur bond in DCVHC by CGL or CCBL can lead to the formation of an unstable sulfur-containing fragment, 1,2-dichloroethylenethiol. This intermediate can then lose a molecule of hydrogen chloride to form the highly reactive chlorothioketene . nih.gov

These reactive intermediates, particularly the electrophilic chlorothioketene and the Michael acceptor 2-keto-3-butenoic acid, can readily react with cellular nucleophiles such as DNA, proteins, and lipids, leading to cellular dysfunction and cytotoxicity.

Table 2: Key Reactive Intermediates Formed from this compound Metabolism

| Reactive Intermediate | Precursor Pathway | Chemical Reactivity |

|---|---|---|

| S-(1,2-dichlorovinyl)thiol | Enzymatic deamination followed by nonenzymatic β-elimination. nih.gov | A reactive thiol that can participate in redox cycling and bind to cellular macromolecules. |

| 2-Keto-3-butenoic acid | Enzymatic deamination followed by nonenzymatic β-elimination. nih.gov | A Michael acceptor that can readily react with nucleophilic groups in cellular components. |

| Chlorothioketene | β-elimination reaction catalyzed by Cysteine Conjugate β-Lyase, leading to the formation of an unstable 1,2-dichloroethylenethiol which then forms chlorothioketene. nih.gov | A highly electrophilic species that can acylate nucleophilic sites on proteins and DNA. |

S-(1,2-Dichlorovinyl)thiol Generation

The central step in the bioactivation of DCVHC is the enzymatic cleavage of the carbon-sulfur (C-S) bond. This reaction is catalyzed by cysteine S-conjugate β-lyases. nih.gov This enzymatic action releases the sulfur-containing moiety as a highly reactive and unstable thiol, S-(1,2-dichlorovinyl)thiol. This thiol is a key intermediate that can rearrange and break down further, leading to the formation of other reactive species. acs.org The generation of this reactive thiol is considered a crucial event, initiating a cascade of reactions that result in cellular damage.

2-Keto-3-Butenoic Acid Formation

Concurrent with the release of the reactive thiol, the β-elimination reaction transforms the amino acid backbone of DCVHC. The initial product is an unstable aminoacrylate intermediate which, in the case of the homocysteine conjugate, would be 2-amino-4-(vinylthio)butanoic acid. This intermediate subsequently undergoes spontaneous, non-enzymatic hydrolysis. This hydrolysis yields ammonia (NH₃) and the corresponding α-keto acid, 2-keto-3-butenoic acid. researchgate.net

Detoxication and Inactivation Pathways

While bioactivation pathways lead to toxic intermediates, cells also possess detoxication mechanisms to inactivate and eliminate such compounds. For S-conjugates, a primary route of detoxication is the mercapturic acid pathway, which culminates in the formation of a water-soluble, excretable N-acetylated conjugate. nih.gov

N-Acetylation by Kidney Microsomal N-Acetyltransferase

A key detoxication step for S-conjugates is N-acetylation, catalyzed by cysteine S-conjugate N-acetyltransferase (N-AcT), an enzyme located in the microsomes of liver and kidney cells. nih.gov This enzyme transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of the S-conjugate. nih.gov This reaction converts the S-conjugate into its corresponding mercapturic acid (an N-acetyl S-conjugate), which is generally less reactive and more water-soluble, facilitating its renal excretion. Porcine kidney N-AcT has been shown to acetylate a variety of haloalkene-derived cysteine S-conjugates. nih.gov While direct studies on DCVHC are limited, this pathway is a well-established detoxication route for structurally similar S-cysteine conjugates. nih.govnih.gov

Comparative Rates of N-Acetylation with Analogues

The efficiency of the N-acetylation detoxication pathway can vary significantly depending on the specific structure of the S-conjugate. Studies using porcine kidney microsomal N-acetyltransferase have demonstrated substantial differences in the kinetic parameters for various haloalkene-derived cysteine S-conjugates. nih.gov

While the apparent Michaelis constants (Km) for several cysteine S-conjugates show moderate variation (a factor of ~2.5), the maximum reaction velocities (Vmax) can differ by more than 15-fold. nih.gov This indicates that the enzyme has a much greater capacity to acetylate certain conjugates over others, which can have significant implications for their relative detoxication rates.

| Cysteine S-Conjugate | Apparent Km (µM) | Apparent Vmax (nmol/h) | Vmax/Km (x 10-3 L/h) |

|---|

Note: Data presented is for S-cysteine conjugates as direct kinetic data for this compound was not available in the cited sources.

Cellular Uptake and Transport Mechanisms

For this compound to undergo intracellular metabolism, it must first be transported across the cell membrane. The mechanisms for this uptake are critical for determining tissue-specific susceptibility. Studies on the closely related neurotoxin, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), provide insight into these transport processes. nih.gov

Research has shown that the brain uptake of DCVC is mediated by a sodium-independent large neutral amino acid transporter, known as System L. nih.gov This transporter is responsible for carrying large, neutral amino acids across cell membranes. The uptake of DCVC was found to be competitively inhibited by other amino acids, confirming its transport via an amino acid carrier system. It is highly probable that DCVHC, as a neutral amino acid derivative structurally similar to methionine and DCVC, utilizes similar amino acid transport systems for cellular entry, particularly in the kidney and other target organs.

Sodium-Dependent Transport Systems (e.g., System ASC, System A)

A portion of this compound uptake into renal cells is facilitated by sodium-dependent transport systems. nih.gov These transporters utilize the electrochemical gradient of sodium ions to move amino acids and their analogues into the cell. For DCVHC, this sodium-dependent pathway accounts for approximately 30% of its total cellular uptake. nih.gov

Competition studies have specifically identified two sodium-dependent systems involved in the transport of DCVHC:

System ASC (Alanine, Serine, Cysteine-preferring): This system is known for transporting small, neutral amino acids. Its involvement indicates that DCVHC is recognized as a substrate, likely due to its structural similarity to endogenous amino acids.

System A (Alanine-preferring): This transporter also mediates the uptake of small, neutral amino acids. The participation of System A further highlights that multiple sodium-dependent carriers contribute to the influx of DCVHC into renal cells. nih.gov

The reliance on these systems is less pronounced for DCVHC compared to its cysteine analogue, S-(1,2-Dichlorovinyl)-L-cysteine (DCVC), for which sodium-dependent transport constitutes about 50% of uptake. nih.gov

| Transporter System | Sodium Dependence | Role in DCVHC Transport | Reference |

| System ASC | Yes | Participates in cellular uptake | nih.gov |

| System A | Yes | Participates in cellular uptake | nih.gov |

Role of Organic Anion Transport Systems (e.g., Probenecid-Sensitive)

In addition to amino acid transporters, organic anion transport systems are also involved in the cellular uptake of this compound. nih.gov These transporters are vital for the handling of a wide range of endogenous and exogenous organic anions in the kidney.

Studies have shown that a probenecid-sensitive organic anion transport system participates in the renal proximal tubular uptake of DCVHC. nih.gov Probenecid (B1678239) is a classical inhibitor of organic anion transporters (OATs), and its ability to interfere with DCVHC transport confirms the involvement of this pathway. nih.govmdpi.com

Interestingly, the role of this system can differ for closely related compounds. For instance, while the probenecid-sensitive system is implicated in the uptake of both DCVHC and its cysteine analogue DCVC, other studies found that probenecid did not inhibit the accumulation of DCVC itself but did block the uptake of its metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAC-DCVC). nih.govnih.gov This suggests a complex interplay where the parent compound and its metabolites may utilize different transporters within the organic anion system family.

| Transport System | Inhibitor | Role in DCVHC Transport | Reference |

| Organic Anion Transporter | Probenecid | Participates in cellular uptake | nih.gov |

Cellular and Subcellular Metabolic Derangements Induced by S 1,2 Dichlorovinyl Homocysteine

Mitochondrial Metabolic Dysregulation

DCVHC and its analogue, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), are recognized for causing toxicity in kidney mitochondria by disrupting mitochondrial function, structure, and metabolism. nih.gov The initial consequences of exposure in renal mitochondria are the inhibition of energy metabolism and the oxidation of glutathione (B108866), which subsequently lead to broader mitochondrial dysfunction and irreversible structural damage. nih.gov

DCVHC is a potent inhibitor of succinate-dependent oxygen consumption. nih.govnih.gov Studies on isolated rat kidney mitochondria have demonstrated that both DCVHC and its cysteine analog, DCVC, inhibit succinate-linked state 3 respiration, which is the maximal capacity of mitochondria to generate ATP using succinate (B1194679) as a substrate. nih.govphysiology.org This inhibition is a key early event in the toxicity profile of the compound, with maximal effects observed within 30 to 60 minutes of exposure. nih.govacs.org In contrast, respiration linked to the oxidation of substrates like glutamate (B1630785) and malate (B86768) is less affected. nih.gov

A significant effect of DCVHC is the impairment of the mitochondria's ability to sequester and retain calcium (Ca2+). nih.govnih.gov DCVHC acts as a potent inhibitor of mitochondrial Ca2+ sequestration. nih.gov This disruption in Ca2+ homeostasis is a critical step in the toxic mechanism. nih.gov The efflux of mitochondrial Ca2+ is preceded by the increased oxidation of mitochondrial pyridine (B92270) nucleotides. nih.gov This leads to an elevation in cytosolic Ca2+ concentrations, which can activate Ca2+-dependent endonucleases, leading to DNA fragmentation and cell death. nih.gov Unlike its cysteine analog DCVC, DCVHC also inhibits microsomal Ca2+ sequestration, indicating it has both mitochondrial and extramitochondrial targets. nih.gov

Table 1: Effect of S-(1,2-Dichlorovinyl)homocysteine on Cellular Adenine Nucleotides and Energy State

| Parameter | Control Value | Value after DCVHC Exposure | Percent Change |

| ATP Concentration | Normal | Decreased | -57% |

| ADP Concentration | Normal | Increased | +100% (twofold) |

| AMP Concentration | Normal | Increased | +100% (twofold) |

| ATP/ADP Ratio | 2.8 | 0.6 | -78.6% |

| Cellular Energy Charge | 0.80 | 0.56 | -30% |

Data derived from studies on isolated rat kidney cells. nih.gov

A critical consequence of DCVHC-induced mitochondrial damage is the dissipation of the mitochondrial membrane potential (ΔΨm). nih.govphysiology.org The ability to generate and maintain this potential is essential for ATP synthesis and is impaired within 30 to 60 minutes of exposure to the toxin. nih.govnih.govmdpi.com Studies on the related compound DCVC have shown a time- and concentration-dependent decrease in mitochondrial membrane potential, with depolarization beginning after several hours of exposure. nih.govresearchgate.net This loss of membrane potential is a key step that can lead to mitochondrial swelling, the release of cytochrome c, and the activation of apoptotic pathways. physiology.org

Glutathione Oxidation within Mitochondria

The initial toxic effects of this compound (DCVHC) in renal mitochondria involve the inhibition of energy metabolism and the oxidation of glutathione. nih.gov Studies have shown that exposure to DCVHC leads to the oxidation of glutathione to glutathione disulfide. nih.gov This oxidative stress is an early event in the cascade of mitochondrial toxicity, occurring within 15 to 30 minutes of exposure. nih.gov In isolated rat kidney cells, DCVHC was found to decrease cellular glutathione concentrations by 52% and significantly inhibit its biosynthesis from precursors. nih.gov However, it is noteworthy that DCVHC does not appear to increase cellular glutathione disulfide concentrations or initiate lipid peroxidation, suggesting it does not produce a typical oxidative stress response despite causing glutathione depletion. nih.gov The depletion of glutathione, a critical antioxidant, compromises the mitochondria's ability to defend against reactive oxygen species, contributing to subsequent functional and structural damage. nih.gov

Broader Cellular Bioenergetic Consequences

The impact of DCVHC extends beyond direct mitochondrial glutathione oxidation, leading to widespread consequences for cellular energy production and metabolism.

DCVHC is a potent inhibitor of succinate-dependent state 3 respiration in mitochondria. nih.govnih.gov This inhibition of the electron transport chain disrupts the primary mechanism of oxygen consumption for ATP production. nih.gov The related compound, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), has been shown to cause time- and concentration-dependent decreases in succinate-dependent oxygen consumption in human proximal tubular cells. iiam.org In studies with placental trophoblast cells, DCVC initially caused an increase in the basal oxygen consumption rate (OCR) after 6 hours of exposure, but this was followed by a decrease in basal OCR after 12 hours. nih.gov

Concurrently, exposure to DCVC leads to an increase in the extracellular acidification rate (ECAR). nih.gov This is often interpreted as an increase in glycolysis, as cells attempt to compensate for mitochondrial dysfunction by upregulating anaerobic ATP production. semanticscholar.orgbmglabtech.com In placental cells, DCVC exposure resulted in significant increases in basal ECAR after both 6 and 12 hours. nih.gov This shift towards glycolysis is a hallmark of cellular adaptation to mitochondrial stress.

Table 1: Effects of S-(1,2-dichlorovinyl)-L-cysteine (DCVC) on Cellular Bioenergetics in HTR-8/SVneo Cells nih.gov

| Parameter | 6-hour Exposure (20 µM DCVC) | 12-hour Exposure (20 µM DCVC) |

| Basal Oxygen Consumption Rate (OCR) | Increased | Decreased |

| Basal Extracellular Acidification Rate (ECAR) | Increased | Increased |

This table summarizes the biphasic effect on oxygen consumption and the consistent increase in extracellular acidification observed in placental cells exposed to a related toxicant, providing insight into the likely bioenergetic disruption caused by DCVHC.

In response to the bioenergetic crisis induced by compounds like DCVC, cells initiate compensatory metabolic adaptations. acs.org When mitochondrial ATP production is impaired, cells can shift their reliance to other fuel sources. Research on DCVC in placental cells has revealed that the compound stimulates the utilization of glycerol, lipids, and amino acids. acs.orgnih.gov These alternative substrates can feed into the glycolytic pathway or the tricarboxylic acid (TCA) cycle at various points, attempting to bypass the inhibited steps and maintain energy homeostasis. acs.org For instance, amino acids such as alanine, glutamine, and glutamate can be converted to pyruvate (B1213749), acetyl-CoA, or other TCA cycle intermediates to fuel cellular metabolism. acs.org This metabolic flexibility is a crucial survival mechanism for cells under toxicant-induced stress. However, this adaptation has its limits, as evidenced by the fact that amino acid deprivation increases the susceptibility of cells to DCVC-induced cytotoxicity. acs.orgnih.gov

DCVHC is an analog of homocysteine, a key intermediate in several essential metabolic pathways. nih.govmdpi.com The metabolism of homocysteine is intricately linked to the folate and methionine cycles, which are crucial for methylation reactions and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. mdpi.com The bioactivation of DCVHC is thought to involve enzymatic deamination, leading to the formation of reactive intermediates. nih.govpnas.org This process can potentially interfere with normal homocysteine metabolism.

Furthermore, DCVHC exposure leads to alterations in the concentrations of TCA cycle intermediates. nih.govnih.gov In rat kidney mitochondria, DCVHC was shown to alter the levels of several citric acid cycle intermediates. nih.gov Studies with DCVC also revealed increased excretion of citrate (B86180) and succinate, indicating a disruption in the TCA cycle. nih.gov In placental cells, DCVC treatment led to a significant increase in acetyl-CoA and malate concentrations after 12 hours, while other TCA cycle metabolites like citrate, isocitrate, and succinate were not significantly affected. acs.orgnih.gov This suggests a complex and specific impact on the TCA cycle rather than a general shutdown. The disruption of these fundamental biochemical cycles underscores the pervasive metabolic toxicity of DCVHC.

Comparative Biochemical and Metabolic Studies with Analogues

S-(1,2-Dichlorovinyl)-DL-alpha-Methylhomocysteine

To further elucidate the bioactivation mechanism of DCVH, researchers have utilized its α-methyl analogue, S-(1,2-Dichlorovinyl)-DL-alpha-Methylhomocysteine.

Strikingly, S-(1,2-Dichlorovinyl)-DL-alpha-Methylhomocysteine is not nephrotoxic and does not produce the cellular and mitochondrial damage seen with DCVH. nih.govnih.gov It fails to inhibit mitochondrial respiration or disrupt calcium homeostasis. nih.gov This lack of toxicity is attributed to its inability to be bioactivated.

The absence of toxicity in the α-methyl analogue provides strong evidence for the proposed bioactivation pathway of DCVH. nih.gov The presence of the methyl group at the α-carbon position blocks the initial deamination step that is essential for the subsequent β-elimination and the formation of reactive intermediates. nih.govnih.gov This finding reinforces the concept that enzymatic processing of the amino acid portion of the molecule is the critical initiating event in the toxicity of DCVH, distinguishing it from the direct β-lyase-mediated cleavage of DCVC. This highlights a crucial mechanistic difference driven by a subtle structural modification.

S-(2-Benzothiazolyl)-L-homocysteine

S-(2-Benzothiazolyl)-L-homocysteine (BTHC) is an analogue of S-(1,2-Dichlorovinyl)-L-homocysteine (DCVHC) used to study the metabolic pathways leading to toxicity.

Metabolism by Kidney Cytosol and Cysteine Conjugate β-Lyase

The metabolism of BTHC has been investigated using rat kidney cytosol and purified cysteine conjugate β-lyase, also known as glutamine transaminase K. nih.govresearchgate.net Studies have shown that kidney cytosol can metabolize BTHC. nih.govpnas.org However, this metabolism does not lead to the formation of 2-ketobutyrate. nih.govpnas.org

Cysteine conjugate β-lyase is a pyridoxal (B1214274) phosphate-dependent enzyme that plays a crucial role in the bioactivation of certain cysteine S-conjugates. researchgate.netnih.govwikipedia.org Purified bovine kidney cysteine conjugate β-lyase has been shown to metabolize BTHC, and this metabolic process is dependent on the presence of a 2-oxo acid. nih.gov The enzyme catalyzes a β-elimination reaction, which is a key step in the metabolic activation of homocysteine S-conjugates. nih.govnih.gov

Research indicates that the metabolism of BTHC by rat renal cytosol is enhanced by the addition of α-keto acids such as 2-ketobutyrate. nih.govpnas.orgpsu.edu This suggests a potential transamination reaction occurring during its metabolism.

Formation of Metabolites (e.g., 2-Mercaptobenzothiazole)

A significant metabolite formed from the breakdown of BTHC is 2-mercaptobenzothiazole (B37678) . nih.govpnas.org The formation of this metabolite is a key indicator of the action of cysteine conjugate β-lyase on BTHC. The Vmax for the formation of 2-mercaptobenzothiazole from BTHC in kidney cytosol is increased when 2-ketobutyrate is added to the incubation. nih.govpnas.org This finding further supports the role of a transamination-dependent pathway in the metabolism of BTHC.

The structure of 2-mercaptobenzothiazole consists of a benzothiazole (B30560) ring substituted with a thiol group. nih.govwikipedia.org Its detection confirms the cleavage of the carbon-sulfur bond in the BTHC molecule by cysteine conjugate β-lyase.

| Substrate | Enzyme/System | Key Findings | Metabolite(s) |

|---|---|---|---|

| S-(2-Benzothiazolyl)-L-homocysteine (BTHC) | Rat Kidney Cytosol | Metabolized, but not to 2-ketobutyrate. nih.govpnas.org Vmax for 2-mercaptobenzothiazole formation enhanced by 2-ketobutyrate. nih.govpnas.org | 2-Mercaptobenzothiazole nih.govpnas.org |

| S-(2-Benzothiazolyl)-L-homocysteine (BTHC) | Purified Bovine Kidney Cysteine Conjugate β-Lyase (Glutamine Transaminase K) | Metabolism is dependent on the presence of a 2-oxo acid. nih.gov | Not explicitly stated in the provided context. |

Methodological Approaches in S 1,2 Dichlorovinyl Homocysteine Research

In Vitro Cellular Models

In vitro cellular models are indispensable tools for investigating the mechanisms of toxicity of S-(1,2-Dichlorovinyl)homocysteine (DCVHC). These models allow for controlled experiments on specific cell types, providing insights into cellular and molecular pathways affected by this compound.

Kidney Cytosol Preparations

Kidney cytosol preparations are instrumental in elucidating the metabolic pathways of DCVHC. Studies using rat kidney cytosol have shown that DCVHC is not metabolized to 2-ketobutyrate. nih.gov However, research with the analog S-(2-benzothiazolyl)-L-homocysteine (BTHcy) revealed the formation of 2-mercaptobenzothiazole (B37678), with the reaction rate being enhanced by the addition of 2-ketobutyrate. nih.gov These findings support a bioactivation mechanism for DCVHC involving enzymatic deamination followed by a nonenzymatic beta-elimination, which produces two reactive intermediates: S-(1,2-dichlorovinyl)thiol and 2-keto-3-butenoic acid. nih.gov

Further investigations have highlighted differences in the detoxification pathways of DCVHC and its cysteine analog, DCVC. While the Michaelis constants (Km) for the N-acetylation of both compounds by kidney microsomal N-acetyltransferase are similar, the rate of N-acetylation for DCVC is four times greater than that for DCVHC. nih.gov This disparity in detoxification efficiency may contribute to the higher nephrotoxic potency of DCVHC. nih.gov

Isolated Renal Mitochondria

Isolated renal mitochondria have been crucial in identifying the specific subcellular targets of DCVHC toxicity. Research has shown that DCVHC is a potent inhibitor of mitochondrial function. nih.gov Specifically, it inhibits succinate-dependent oxygen consumption, while having minimal effect on respiration linked to the oxidation of glutamate (B1630785) + malate (B86768) or ascorbate (B8700270) + N,N,N',N'-tetramethyl-p-phenylenediamine. nih.gov This leads to a significant decrease in cellular ATP concentrations and an increase in ADP and AMP levels, ultimately lowering the cellular energy charge. nih.gov

A key finding is that DCVHC potently inhibits mitochondrial calcium sequestration. nih.gov Unlike its cysteine counterpart, DCVC, DCVHC also inhibits microsomal calcium sequestration, indicating that it has both mitochondrial and extramitochondrial targets. nih.gov This broader range of action is believed to contribute to its greater nephrotoxic potential. nih.gov The toxic effects on mitochondria are preventable by inhibitors of pyridoxal (B1214274) phosphate-dependent enzymes, such as propargylglycine (B1618536) and aminooxyacetic acid, further supporting the role of bioactivation in its toxicity. nih.gov

Immortalized Renal Cell Lines (e.g., RPTEC/TERT1 cells)

Immortalized renal cell lines, such as the human renal proximal tubule epithelial cells immortalized with human telomerase reverse transcriptase (RPTEC/TERT1), offer a stable and reproducible in vitro model for nephrotoxicity studies. researchgate.netnih.govatcc.orgresearchgate.netcellosaurus.org These cells maintain many of the key characteristics and functions of primary renal proximal tubule cells, including the formation of tight junctions, expression of microvilli, and functional transport systems. atcc.org

The RPTEC/TERT1 cell line has been effectively used to investigate the metabolism and cellular effects of DCVC, the cysteine analog of DCVHC. researchgate.net These studies have shown that both cis- and trans-isomers of DCVC can induce Nrf2-mediated antioxidant responses. researchgate.net A novel metabolic pathway involving N-glutamylation of DCVC has also been identified in these cells. researchgate.net Given their proven utility in studying related S-conjugates, RPTEC/TERT1 cells represent a valuable model for future research into the specific mechanisms of DCVHC-induced nephrotoxicity.

Analytical Techniques for Metabolic Characterization

The precise identification and quantification of metabolites are essential for understanding the bioactivation and detoxification of this compound. High-Performance Liquid Chromatography (HPLC) has been a cornerstone analytical technique in this research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used in the study of this compound (DCVHC) and its metabolites. Its high resolution and sensitivity make it ideal for separating and quantifying these compounds in complex biological matrices.

In research involving DCVHC and its analog, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), HPLC has been employed to determine the purity of synthesized compounds, often achieving purities greater than 98%. nih.govacs.orgnih.govnih.gov This ensures that the observed toxic effects are attributable to the compound of interest and not to impurities.

Furthermore, HPLC is critical for studying the metabolism of these S-conjugates. For instance, HPLC analysis of kidney cytosol incubations has been used to measure the formation of metabolites, providing insights into the enzymatic processes involved in both bioactivation and detoxification. nih.gov In studies with isolated renal proximal tubular cells, HPLC has been utilized to quantify the uptake of DCVHC and DCVC, helping to elucidate the transport mechanisms involved. nih.gov The technique has also been applied to measure changes in cellular components, such as glutathione (B108866) levels, following exposure to these toxic compounds. doi.org

The versatility of HPLC allows for various detection methods, including UV detection, which is commonly used after derivatization of the analytes to enhance their detection. researchgate.net This adaptability makes HPLC an indispensable tool for the detailed metabolic characterization of DCVHC and for understanding its mechanisms of toxicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR Urinalysis)

High-resolution proton nuclear magnetic resonance (1H NMR) spectroscopy of urine is a powerful technique employed to investigate the biochemical and toxic effects of this compound (DCVHC). This non-invasive method allows for the simultaneous detection and quantification of a wide range of endogenous metabolites in urine, providing a detailed snapshot of an organism's metabolic state.

In studies involving DCVHC, 1H NMR urinalysis has been instrumental in identifying specific biomarkers of kidney damage. For instance, following administration of DCVHC to rats, 1H NMR analysis of urine revealed increased excretion of several key metabolites, indicating functional defects in the S2 and S3 segments of the proximal tubule. nih.gov These changes in the urinary metabolic profile can be correlated with histopathological findings to provide a comprehensive understanding of the nephrotoxicity induced by DCVHC. nih.govnih.gov The chemical purity of DCVHC stock solutions used in research is also periodically confirmed using NMR. nih.govnih.gov

Key Findings from 1H NMR Urinalysis in DCVHC Research:

| Metabolite Change | Associated Pathological Finding | Reference |

| Increased Glucose Excretion | Proximal tubular injury | nih.govnih.gov |

| Increased L-Lactate Excretion | Proximal tubular injury | nih.govnih.gov |

| Increased Acetate Excretion | Proximal tubular injury | nih.gov |

| Increased 3-D-Hydroxybutyrate (HB) Excretion | Proximal tubular injury | nih.govnih.gov |

| Selective Aminoaciduria (Alanine, Valine, Glutamate, Glutamine) | Proximal tubular injury | nih.gov |

| Decreased Citrate (B86180) Excretion | Proximal tubular injury | nih.gov |

| Decreased Succinate (B1194679) Excretion | Proximal tubular injury | nih.gov |

| Decreased Hippurate Excretion | Proximal tubular injury | nih.gov |

| Decreased Creatinine Excretion | Proximal tubular injury | nih.gov |

| Increased Trimethylamine N-oxide (TMAO) Excretion | Medullary injury | nih.gov |

| Increased Trimethylamine (TMA) Excretion | Medullary injury | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC/MS) is a highly sensitive and specific analytical technique used in this compound (DCVHC) research for the separation, identification, and quantification of metabolites. This method is particularly valuable for studying the metabolism of DCVHC and its parent compounds.

In recent studies, LC/MS has been employed to compare the metabolism of different regioisomers of S-(dichlorovinyl)glutathione (DCVG). researchgate.net These investigations have shown comparable rates of processing of DCVG regioisomers to their corresponding cysteine conjugates, including DCVC. researchgate.net Furthermore, LC/MS analysis has led to the identification of novel metabolic pathways, such as the N-glutamylation of DCVC to form N-γ-glutamyl-S-(dichlorovinyl)-L-cysteine. researchgate.net The high purity of synthesized DCVHC for research purposes is often confirmed using high-performance liquid chromatography (HPLC), a component of LC/MS systems. nih.govnih.govacs.org LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been used to detect and analyze metabolites related to the homocysteine metabolic pathway in clinical samples. nih.gov

Spectrophotometric Assays for Enzyme Activities

Spectrophotometric assays are fundamental techniques used to measure the activity of specific enzymes involved in the metabolism and toxicity of this compound (DCVHC). These assays rely on measuring the change in absorbance of light as a substrate is converted into a product by an enzyme.

A key application of this method in DCVHC research is the measurement of cysteine S-conjugate β-lyase activity. researchgate.net This enzyme is crucial for the bioactivation of DCVHC. The assay typically measures the formation of pyruvate (B1213749), an end-product of the β-lyase reaction. researchgate.netnih.gov Pyruvate can be detected spectrophotometrically after its conversion to a 2,4-dinitrophenylhydrazone derivative, which absorbs light at a specific wavelength. researchgate.netnih.gov Another enzyme activity measured using this technique is phosphofructokinase 1 (PFK1), a key regulatory enzyme in glycolysis. nih.govacs.org The activity of PFK1 can be determined using a colorimetric assay where the enzymatic reaction is coupled to the production of a colored product. nih.govacs.org Lactate dehydrogenase (LDH) release, a marker of cell death, is also measured spectrophotometrically. iiam.org

Oxygen Consumption Rate Measurements

Measurements of oxygen consumption rate (OCR) are critical for assessing mitochondrial function in the context of this compound (DCVHC) research. This is because mitochondria are a primary target of DCVHC-induced toxicity. physiology.org OCR is typically measured using a Clark-type electrode in an oxygraph or through cell-based assays using specialized instruments. nih.goviiam.orgphysiology.org

Studies have shown that DCVHC can significantly alter mitochondrial respiration. For example, exposure of human proximal tubular cells to DCVHC leads to a time- and concentration-dependent decrease in succinate-stimulated oxygen consumption. iiam.orgnih.gov In trophoblast cells, DCVHC has been observed to initially increase basal OCR, followed by a decrease after longer exposure. nih.gov This suggests a progressive mitochondrial dysfunction. nih.gov Different parameters of OCR, such as basal respiration, ATP-linked respiration, and maximal respiration, can be dissected using various mitochondrial inhibitors and uncouplers to pinpoint the specific sites of mitochondrial impairment. nih.govphysiology.org

Impact of DCVHC on Oxygen Consumption Rate in HTR-8/SVneo Trophoblasts:

| OCR Parameter | 6h Exposure (20 μM DCVC) | 12h Exposure (20 μM DCVC) | Reference |

| Basal OCR | 38% Increase | 57% Decrease | nih.gov |

| Maximum OCR | No significant impact | 64% Decrease (with 20 μM) | nih.gov |

Assays for Mitochondrial Membrane Potential

Assays to measure mitochondrial membrane potential (ΔΨm) are essential tools in this compound (DCVHC) research, as a loss of ΔΨm is a key indicator of mitochondrial dysfunction and an early event in apoptosis. nih.govnih.gov These assays typically utilize cationic fluorescent dyes that accumulate in healthy mitochondria due to their negative membrane potential.

Commonly used dyes include tetramethylrhodamine, ethyl ester (TMRE) and other mitochondrial membrane potential indicators. nih.govcellsignal.com In healthy cells, these dyes aggregate in the mitochondria and emit a strong fluorescence signal. nih.gov Upon mitochondrial depolarization induced by compounds like DCVHC, the dyes are released into the cytoplasm, leading to a decrease in fluorescence intensity, which can be quantified using fluorescence microscopy or a plate reader. nih.govnih.gov Research has demonstrated that DCVHC causes a decrease in mitochondrial membrane potential in various cell types, including kidney proximal tubular cells and trophoblasts. nih.govnih.gov This dissipation of ΔΨm is often observed before other signs of cell death, highlighting its importance as an early marker of DCVHC-induced toxicity. nih.gov

Quantification of Intracellular Metabolites (Targeted Metabolomics)

Targeted metabolomics is a powerful approach used to quantify a specific set of known intracellular metabolites, providing detailed insights into the metabolic perturbations caused by this compound (DCVHC). This technique often utilizes mass spectrometry-based platforms to achieve high sensitivity and specificity.

In the context of DCVHC research, targeted metabolomics has been employed to investigate the effects on energy metabolism pathways in placental cells. nih.govnih.gov By analyzing a panel of metabolites, researchers can identify specific changes in pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. For example, studies have shown that DCVHC treatment can lead to the accumulation of early glycolytic intermediates like glucose-6-phosphate and fructose-6-phosphate. nih.gov It can also impact the levels of amino acids and other key metabolites, suggesting compensatory shifts in macronutrient utilization to maintain cellular energy homeostasis. nih.govnih.gov These detailed metabolic profiles help to elucidate the mechanisms by which DCVHC disrupts cellular function.

Selected Metabolite Changes in HTR-8/SVneo Cells after DCVHC Treatment:

| Metabolite | Change with 20 μM DCVC (6h) | Change with 20 μM DCVC (12h) | Reference |

| Glucose-6-phosphate + Fructose-6-phosphate | Increased | No significant change | nih.gov |

| Acetyl CoA | ~2.4-fold Increase | ~2.4-fold Increase | nih.gov |

| Malate | No significant change | Elevated | nih.gov |

Biochemical Assays for Enzyme Activity and Metabolite Quantification

Biochemical assays are fundamental to understanding the mechanisms of this compound (DCVHC) toxicity, providing quantitative data on both enzyme function and the levels of key metabolites. These assays are often performed on cell lysates or tissue homogenates.

Enzyme activity assays are crucial for studying the bioactivation and detoxification of DCVHC. For instance, the activity of microsomal N-acetyltransferase, an enzyme involved in the detoxification of the related compound S-(1,2-dichlorovinyl)-L-cysteine (DCVC), has been measured and compared to its activity with DCVHcy as a substrate. nih.gov Such assays often involve incubating the enzyme source with the substrate and then quantifying the product formed, for example, through chromatographic methods.

Assays for Cysteine Conjugate Beta-Lyase Activity

Cysteine conjugate β-lyases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that play a crucial role in the bioactivation of certain xenobiotics. nih.govsemanticscholar.org These enzymes catalyze a β-elimination reaction, cleaving the C-S bond of cysteine S-conjugates to produce pyruvate, ammonia (B1221849), and a reactive thiol. pnas.org

A standard method for assaying β-lyase activity involves monitoring the formation of pyruvate. researchgate.net In a typical procedure, an enzyme source, such as a tissue homogenate or a purified enzyme, is incubated with a cysteine S-conjugate substrate like DCVC or S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC). pnas.org The reaction is terminated, and the pyruvate formed is derivatized with 2,4-dinitrophenylhydrazine (B122626). This reaction creates a colored hydrazone product whose absorbance can be measured spectrophotometrically under alkaline conditions, allowing for the quantification of enzyme activity. researchgate.netpnas.org For transaminases that exhibit β-lyase activity, such as glutamine transaminase K, the addition of a 2-oxo acid (e.g., α-ketoglutarate) is often required to facilitate the reaction cycle. semanticscholar.orgresearchgate.net

However, research indicates that the bioactivation of DCVH, the homocysteine analogue of DCVC, does not follow the identical pathway. Studies using rat kidney cytosol have shown that DCVH is not a direct substrate for β-lyase-mediated conversion to 2-ketobutyrate (the expected product from a homocysteine conjugate). pnas.orgnih.govnih.gov Instead, the bioactivation of DCVH is proposed to proceed through an alternative mechanism involving enzymatic deamination followed by a non-enzymatic β-elimination. pnas.orgpnas.orgnih.gov

While DCVH itself is not a direct substrate for this cleavage, its analogue, S-(2-benzothiazolyl)-L-homocysteine (BTHcy), has been shown to be metabolized by purified bovine kidney cysteine conjugate β-lyase (glutamine transaminase K). nih.gov This reaction is dependent on the presence of a 2-oxo acid co-substrate. nih.gov This suggests that while the classic β-lyase assay for pyruvate/ketobutyrate formation is not suitable for DCVH, the enzymes are still implicated in the broader metabolism of homocysteine conjugates.

Table 1: Comparison of Substrates for Cysteine Conjugate β-Lyase Activity

| Substrate | Enzyme Type | Primary Product Measured | Notes |

|---|---|---|---|

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Cysteine Conjugate β-lyase | Pyruvate | Standard substrate for β-lyase assays. pnas.org |

| This compound (DCVH) | Cysteine Conjugate β-lyase / Transaminase | 2-Ketobutyrate (Not Detected) | Not metabolized to 2-ketobutyrate in kidney cytosol. nih.govnih.gov |

| S-(2-benzothiazolyl)-L-homocysteine (BTHcy) | Cysteine Conjugate β-lyase (Glutamine Transaminase K) | 2-Mercaptobenzothiazole | Metabolism is dependent on the presence of a 2-oxo acid. nih.gov |

Measurement of 2-Ketobutyrate Formation

The metabolism of homocysteine and its derivatives by enzymes like cystathionine (B15957) γ-lyase typically yields 2-ketobutyrate (α-ketobutyrate). nih.gov Therefore, a key method to investigate the bioactivation of DCVH by a β-lyase-dependent pathway would be to measure the formation of 2-ketobutyrate.

However, experimental studies have demonstrated that when DCVH is incubated with rat kidney cytosol, 2-ketobutyrate is not produced. pnas.orgnih.govnih.gov This pivotal finding indicates that DCVH is not metabolized via a direct β-elimination reaction analogous to how DCVC yields pyruvate. This distinguishes the metabolic fate of DCVH from its cysteine counterpart and points to a different bioactivation mechanism. pnas.orgpnas.org

Further investigations using the analogue S-(2-benzothiazolyl)-L-homocysteine (BTHcy) provided additional insight. While BTHcy also does not produce 2-ketobutyrate, its metabolism to 2-mercaptobenzothiazole in the presence of kidney cytosol was significantly enhanced by the addition of exogenous 2-ketobutyrate. pnas.orgnih.gov This enhancement suggests the involvement of a transaminase, where 2-ketobutyrate acts as an amino group acceptor, facilitating the deamination of BTHcy as the initial step in its bioactivation. pnas.org

Table 2: Findings on 2-Ketobutyrate in Homocysteine S-Conjugate Metabolism

| Compound | Incubation Condition | 2-Ketobutyrate Formation | Key Finding |

|---|---|---|---|

| This compound (DCVH) | Rat Kidney Cytosol | Not detected | DCVH is not a substrate for direct β-lyase-mediated cleavage to 2-ketobutyrate. nih.govnih.gov |

| S-(2-benzothiazolyl)-L-homocysteine (BTHcy) | Rat Kidney Cytosol | Not detected | Metabolism does not directly yield 2-ketobutyrate. nih.gov |

| S-(2-benzothiazolyl)-L-homocysteine (BTHcy) | Rat Kidney Cytosol + 2-Ketobutyrate | N/A (Metabolite formation measured) | The rate of 2-mercaptobenzothiazole formation is enhanced, implying a transamination mechanism. pnas.orgnih.gov |

Detection of Reactive Intermediates via Trapping Experiments

The proposed bioactivation pathway for DCVH involves enzymatic deamination to its corresponding 2-oxo acid, followed by a non-enzymatic retro-Michael elimination. nih.gov This sequence is hypothesized to generate two distinct reactive intermediates: S-(1,2-dichlorovinyl)thiol and 2-keto-3-butenoic acid. pnas.orgpnas.orgnih.gov Detecting such unstable molecules requires trapping experiments, where a stable nucleophile is added to the reaction mixture to form a stable, identifiable adduct with the intermediate.

To provide evidence for the formation of 2-keto-3-butenoic acid, trapping experiments were conducted using snake venom L-amino acid oxidase to metabolize DCVH. nih.gov

Method: In these experiments, DCVH was incubated with the enzyme in the presence of methanethiol, a nucleophilic trapping agent.

Reaction: The highly reactive 2-keto-3-butenoic acid, formed after deamination and elimination, was trapped by methanethiol.

Product: This reaction yielded a stable adduct, 4-methylthio-2-oxobutanoic acid.

Identification: The trapped product was subsequently derivatized with 2,4-dinitrophenylhydrazine and positively identified by its characteristic electronic absorption spectrum and through analysis by high-performance liquid chromatography (HPLC). nih.gov

These trapping experiments provided direct evidence for the generation of 2-keto-3-butenoic acid from DCVH metabolism. nih.gov It is noteworthy, however, that similar attempts to trap this intermediate using kidney homogenates or purified β-lyase were reported to be unsuccessful, highlighting the difficulty of detecting this transient species in more complex biological systems. nih.gov

No specific trapping experiments have been detailed in the literature for the direct detection of the other proposed reactive intermediate, S-(1,2-dichlorovinyl)thiol, formed from DCVH.

Future Directions and Research Gaps

Elucidating Novel Metabolic Pathways

Current understanding suggests that DCVHC undergoes bioactivation via enzymatic deamination followed by a nonenzymatic β-elimination, producing the reactive S-(1,2-dichlorovinyl)thiol. pnas.orgpnas.org However, the full spectrum of its metabolic fate is likely more complex. A recent study on the related compound DCVC identified N-glutamylation as a novel metabolic route in RPTEC/TERT1 cells, highlighting the potential for undiscovered pathways for DCVHC as well. researchgate.net Future research should aim to identify all metabolites of DCVHC, including those resulting from both activation and detoxification processes. This could involve metabolomic studies using advanced analytical techniques to comprehensively profile the metabolic products in various biological systems. A key area of interest is the potential for alternative bioactivation pathways beyond the established β-lyase-dependent mechanism. nih.gov For instance, the role of flavin-containing monooxygenases (FMOs) in the metabolism of related compounds like DCVC to form sulfoxides warrants investigation for DCVHC. researchgate.net

Advanced Spectroscopic and Proteomic Characterization of Interactions

The reactive thiol generated from DCVHC is thought to be a primary mediator of its toxicity, likely through interactions with cellular macromolecules. nih.gov Advanced spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR) spectroscopy, can provide detailed insights into the structural and functional consequences of these interactions. nih.gov For example, NMR has been used to study the urinary metabolic profile following exposure to DCVHC, revealing changes in key metabolites like glucose, lactate, and amino acids. nih.gov

Proteomics offers a powerful approach to identify specific protein targets of DCVHC. nih.gov Studies on the related compound DCVC have utilized phosphotyrosine proteomics to identify proteins with altered phosphorylation states, such as actin-related protein 2 (Arp2), which may play a role in the observed cellular toxicity. nih.gov Similar proteomic analyses following DCVHC exposure could reveal its unique protein adducts and downstream signaling consequences. Identifying these protein targets is crucial for understanding the precise molecular mechanisms of DCVHC-induced cellular dysfunction and death.

Development of Sophisticated In Vitro and In Silico Models

To better predict the human health risks associated with DCVHC exposure, the development of more sophisticated and human-relevant experimental models is essential. While primary rat kidney cells have been instrumental in initial studies, there is a need for advanced in vitro models such as 3D kidney organoids and microfluidic "kidney-on-a-chip" systems. nih.govresearchgate.net These models can more accurately recapitulate the complex architecture and function of the human kidney, providing a more reliable platform for toxicological screening and mechanistic investigations. The use of human cell lines, such as the RPTEC/TERT1 cell line, has already proven valuable in studying related compounds and should be extended to DCVHC research. researchgate.net

In parallel, the development of in silico models, including physiologically based pharmacokinetic (PBPK) and quantitative structure-activity relationship (QSAR) models, can aid in predicting the absorption, distribution, metabolism, and excretion (ADME) of DCVHC and its potential toxicity. wpmucdn.comresearchgate.net These computational tools can help to extrapolate findings from in vitro and animal studies to humans and to prioritize future experimental work.

Integration with Systems Biology Approaches to Metabolism

A holistic understanding of DCVHC's impact requires the integration of data from genomics, transcriptomics, proteomics, and metabolomics. aua.grdntb.gov.ua Systems biology approaches can be used to construct comprehensive models of the metabolic networks perturbed by DCVHC exposure. By analyzing these integrated datasets, researchers can identify key nodes and pathways that are most sensitive to disruption by the compound. This approach can move beyond a single target or pathway to provide a more complete picture of the cellular response to DCVHC. For instance, integrating metabolomic data showing alterations in the tricarboxylic acid (TCA) cycle with proteomic data on mitochondrial protein modifications could reveal the intricate mechanisms of DCVHC-induced mitochondrial dysfunction. nih.govmdpi.com Ultimately, a systems-level understanding will be critical for developing effective strategies to mitigate the toxic effects of DCVHC and other related environmental contaminants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.